

GPR120 Agonist TUG-891: A Technical Guide to its Anti-inflammatory Properties

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Compound of Interest					
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This technical guide provides an in-depth overview of the anti-inflammatory properties of the selective G protein-coupled receptor 120 (GPR120) agonist, TUG-891. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This document details the signaling pathways activated by TUG-891, presents quantitative data on its anti-inflammatory effects, outlines detailed experimental protocols for key assays, and provides visualizations of the underlying molecular mechanisms.

Core Anti-inflammatory Mechanism of GPR120 Activation

GPR120 is a receptor for long-chain fatty acids, and its activation initiates downstream signaling cascades that culminate in potent anti-inflammatory effects. The binding of an agonist like TUG-891 to GPR120 triggers two primary signaling pathways that suppress inflammatory responses, particularly in immune cells such as macrophages.

The first pathway is a Gαq/11-mediated cascade. Upon agonist binding, the Gαq subunit of the G protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger



involved in various cellular processes, including the modulation of inflammatory gene expression.

The second, and arguably more critical pathway for the anti-inflammatory effects of GPR120, is mediated by β -arrestin 2. Following agonist-induced receptor phosphorylation, β -arrestin 2 is recruited to the intracellular domain of GPR120. The GPR120/ β -arrestin 2 complex then physically interacts with TGF- β -activated kinase 1 (TAK1) binding protein 1 (TAB1). This interaction prevents the association of TAB1 with TAK1, a crucial upstream kinase in the proinflammatory nuclear factor-kappa B (NF- κ B) and c-Jun N-terminal kinase (JNK) signaling pathways. By inhibiting TAK1 activation, GPR120 agonism effectively blocks the downstream phosphorylation of I κ B kinase (IKK) and JNK, leading to the suppression of pro-inflammatory gene transcription.

Furthermore, emerging evidence suggests that GPR120 activation can also inhibit the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the proinflammatory cytokines IL-1β and IL-18.

Quantitative Data on the Anti-inflammatory Effects of TUG-891

The following tables summarize the quantitative data on the in vitro and in vivo antiinflammatory effects of TUG-891, a selective GPR120 agonist.

Table 1: In Vitro Potency and Efficacy of TUG-891 in GPR120 Signaling and Anti-inflammatory Assays



Assay	Cell Line/Syste m	Species	Parameter	Value	Reference
Ca2+ Mobilization	hGPR120- expressing cells	Human	pEC50	7.36	[1]
Ca2+ Mobilization	mGPR120- expressing cells	Mouse	pEC50	7.77	[1]
β-arrestin 2 Recruitment	hGPR120- expressing cells	Human	pEC50	-	[2]
ERK Phosphorylati on	hGPR120- expressing cells	Human	pEC50	-	[2]
Inhibition of LPS-stimulated TNF- α secretion	RAW264.7 macrophages	Mouse	Inhibition at 10 μΜ	30% ± 6%	[2]
Inhibition of LPS- stimulated TNF-α secretion	RAW264.7 macrophages	Mouse	pIC50	-	[2]

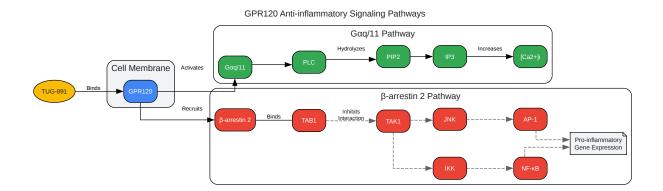
Table 2: In Vivo Anti-inflammatory and Macrophage Polarization Effects of TUG-891



Animal Model	Treatment	Key Findings	Quantitative Change	Reference
ApoE-knockout mice (Atherosclerosis model)	TUG-891 (20 mg/kg, 3x/week for 4 months)	Reduction in atherosclerotic plaque size	262,108 μm ² ± 18,682 vs. 206,641 μm ² ± 11,532	[3]
ApoE-knockout mice (Atherosclerosis model)	TUG-891 (20 mg/kg, 3x/week for 4 months)	Decreased total macrophage content in lesions (CD68 staining)	42.36% ± 3.176 vs. 33.44% ± 2.576	[3]
ApoE-knockout mice (Atherosclerosis model)	TUG-891 (20 mg/kg, 3x/week for 4 months)	Decreased M1 macrophage marker (iNOS) in plaques	42.80% ± 4.157 vs. 30.49% ± 2.552	[3]
ApoE-knockout mice (Atherosclerosis model)	TUG-891 (20 mg/kg, 3x/week for 4 months)	Increased M2 macrophage marker (arginase 1) in plaques	2.037% ± 0.7960 vs. 5.170% ± 1.182	[3]
ApoE-knockout mice (Atherosclerosis model)	TUG-891 (20 mg/kg, 3x/week for 4 months)	Increased peritoneal M2 macrophages	4.808% ± 0.4468 vs. 7.154% ± 0.8726	[3]

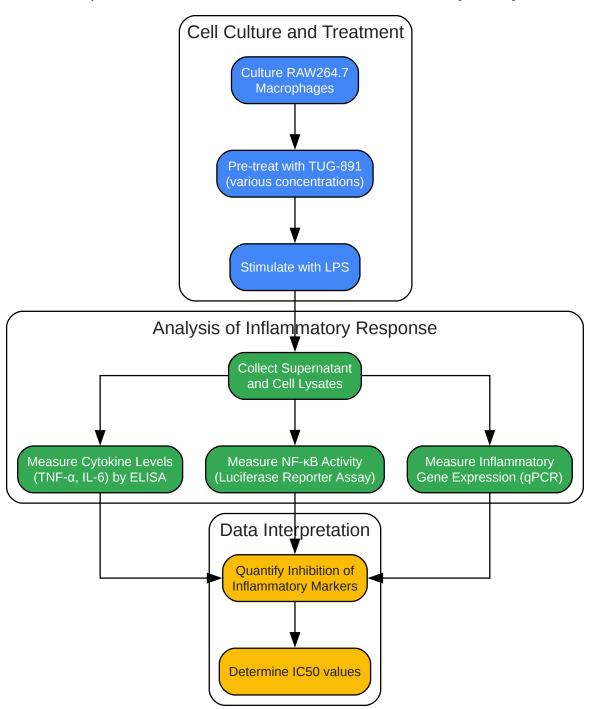
Visualizations of Signaling Pathways and Experimental Workflows



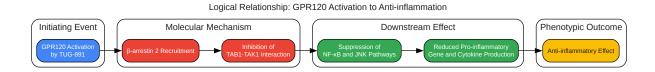




Experimental Workflow: In Vitro Anti-inflammatory Assay







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References

- 1. rndsystems.com [rndsystems.com]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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